(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE
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Overview
Description
(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an ethyl group and an isoxazole ring substituted with a methyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Substitution Reactions: The phenyl and methyl groups are introduced to the isoxazole ring through electrophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reaction: The final step involves coupling the piperazine and isoxazole rings through a nucleophilic substitution reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution reactions, and employing high-throughput purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone
- (4-ethylpiperazino)(3-phenyl-4,5-dihydro-5-isoxazolyl)methanone
- Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)
Uniqueness
(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is unique due to its specific substitution pattern on the isoxazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19-9-11-20(12-10-19)17(21)15-13(2)22-18-16(15)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPPWPIXHBMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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